Methyl 3-(aminomethyl)cyclobutane-1-carboxylate

Stereochemistry Chemical procurement Quality control

Methyl trans-3-(aminomethyl)cyclobutane-1-carboxylate (CAS 1780193-75-0) is a conformationally constrained cyclobutane-derived small molecule scaffold with the molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol. This compound features a trans-configuration on the cyclobutane ring with a methyl ester at the 1-position and an aminomethyl group at the 3-position, distinguishing it from its cis-isomer (CAS 1631027-18-3) and positional analogs.

Molecular Formula C7H13NO2
Molecular Weight 143.18
CAS No. 1780193-75-0
Cat. No. B3110004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(aminomethyl)cyclobutane-1-carboxylate
CAS1780193-75-0
Molecular FormulaC7H13NO2
Molecular Weight143.18
Structural Identifiers
SMILESCOC(=O)C1CC(C1)CN
InChIInChI=1S/C7H13NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4,8H2,1H3
InChIKeyNEPQUZNQTHTYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl trans-3-(aminomethyl)cyclobutane-1-carboxylate (CAS 1780193-75-0): Product Baseline and Regulatory Context


Methyl trans-3-(aminomethyl)cyclobutane-1-carboxylate (CAS 1780193-75-0) is a conformationally constrained cyclobutane-derived small molecule scaffold with the molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol . This compound features a trans-configuration on the cyclobutane ring with a methyl ester at the 1-position and an aminomethyl group at the 3-position, distinguishing it from its cis-isomer (CAS 1631027-18-3) and positional analogs. As a protected form of the non-proteinogenic δ-amino acid cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), this trans-configured ester serves as a key synthetic intermediate in peptidomimetic drug design and constrained peptide synthesis [1]. The compound is supplied by specialized chemical vendors at purities ≥98% for research and development applications only .

Why Methyl trans-3-(aminomethyl)cyclobutane-1-carboxylate (CAS 1780193-75-0) Cannot Be Interchanged with Generic Cyclobutane Analogs


The trans-configuration of methyl 3-(aminomethyl)cyclobutane-1-carboxylate (CAS 1780193-75-0) is a defining stereochemical feature that cannot be replicated by its cis-isomer (CAS 1631027-18-3) or other positional analogs. In cyclobutane-based constrained amino acids, the relative stereochemistry of the amino and carboxyl functionalities determines the three-dimensional spatial arrangement of pharmacophoric elements, directly impacting target engagement, peptide secondary structure induction, and metabolic stability [1]. Substitution with the cis-isomer or unconfigured mixtures would alter the geometry of downstream peptidomimetics, potentially abolishing intended biological activity [2]. Furthermore, the specific trans-1,3-disubstitution pattern positions the aminomethyl group for further derivatization while maintaining the rigid cyclobutane core essential for conformational restriction—a property that generic acyclic or flexible cyclic analogs cannot provide [3].

Quantitative Differentiation Evidence for Methyl trans-3-(aminomethyl)cyclobutane-1-carboxylate (CAS 1780193-75-0) vs. Cis-Isomer and Non-Cyclobutane Analogs


Trans vs. Cis Configuration: Stereochemical Identity Confirmed by Definitive CAS Assignment and MDL Registry

Methyl trans-3-(aminomethyl)cyclobutane-1-carboxylate (CAS 1780193-75-0) is the trans-configured stereoisomer, as confirmed by its distinct CAS registry number assignment . The cis-isomer bears a separate CAS number (1631027-18-3), indicating these are chemically distinct entities with different physical and biological properties . The trans-configuration is further validated by the MDL number MFCD30802665 and Smiles code O=C([C@H]1C[C@H](CN)C1)OC, which explicitly denotes the defined stereochemistry at both ring carbons . In contrast, unconfigured or racemic mixtures lack this stereochemical definition and cannot guarantee the spatial orientation required for downstream stereospecific applications.

Stereochemistry Chemical procurement Quality control

Conformational Restriction: Cis-Constrained ACCA Framework Demonstrates Enhanced Biological Function Relative to Flexible Analogs

The target compound is the methyl ester prodrug/protected form of cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), a conformationally constrained δ-amino acid. ACCA features a locked cis-conformation of the amino and carboxylic acid groups enforced by the cyclobutane ring [1]. In comparative glutamate uptake assays using rat C6 glioma cells, ACCA and its derivatives demonstrated an interesting increase in glutamate uptake, whereas flexible acyclic δ-amino acid controls (e.g., GABA, 5-aminopentanoic acid) showed no significant uptake modulation under identical conditions [2]. This functional difference is attributed to the rigid spatial arrangement of the amino and carboxyl groups that mimics the geometry of the neurotransmitter glutamic acid, a property absent in non-constrained analogs.

Peptidomimetics Constrained amino acids Drug design

Metabolic Stability Advantage: Cyclobutane Scaffolds Exhibit >80 Minute Half-Life vs. Linear Peptide Degradation

Functionalized cyclobutanes, including aminomethyl-substituted variants structurally related to CAS 1780193-75-0, demonstrate significantly enhanced metabolic stability compared to flexible linear analogs. In the development of αvβ3 integrin antagonists, lead compounds incorporating cyclobutane cores exhibited in vitro half-life values exceeding 80 minutes (t₁/₂ > 80 min) in metabolic stability assays [1]. In contrast, structurally similar compounds lacking the constrained cyclobutane ring typically undergo rapid proteolytic or oxidative degradation with half-lives below 20–30 minutes under comparable assay conditions [2]. The cyclobutane ring provides resistance to metabolic enzymes by restricting conformational flexibility and limiting access to vulnerable bonds.

Metabolic stability Integrin antagonists Pharmacokinetics

Peptide Secondary Structure Enhancement: Cyclobutane-Constrained Peptides Exhibit Higher α-Helicity than Canonical Stapled Peptides

In head-to-head comparisons of geometry-specific stapled peptides targeting the SARS-CoV-2 spike protein, cyclobutane-bearing constrained amino acids (E7-E7 combination) produced stapled peptides exhibiting higher α-helicity and consequently stronger biological activity than canonical hydrocarbon-stapled peptides lacking the cyclobutane constraint [1]. The cyclobutane ring imposes torsional restriction that pre-organizes the peptide backbone into a bioactive conformation, reducing the entropic penalty of target binding. In contrast, traditional stapled peptides without the cyclobutane core retain residual flexibility that diminishes α-helical content and binding potency [2].

Peptide stapling α-helix stabilization Protein-protein interactions

Commercial Availability: Trans-Specific Isomer Supplied at ≥98% Purity with Defined Storage Stability

The trans-isomer (CAS 1780193-75-0) is commercially available from multiple independent vendors at certified purity levels of ≥98% (NLT 98%) with defined storage specifications of 2 years at 20°C . In contrast, the cis-isomer (CAS 1631027-18-3) is less commonly stocked as a stereochemically defined entity, with many listings referring to unspecified stereochemistry or hydrochloride salt forms . The trans-isomer benefits from explicit MDL registry (MFCD30802665) and vendor-provided quality documentation including certificates of analysis (CoA) and safety data sheets (SDS) upon request , enabling rigorous quality control in regulated research environments.

Chemical procurement Quality assurance Supply chain

High-Value Application Scenarios for Methyl trans-3-(aminomethyl)cyclobutane-1-carboxylate (CAS 1780193-75-0) Based on Quantitative Evidence


Synthesis of Conformationally Constrained δ-Amino Acid ACCA for Neurotransmitter-Mimetic Peptidomimetics

The trans-configured ester (CAS 1780193-75-0) serves as the direct synthetic precursor to cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) via ester hydrolysis with stereochemical inversion or retention depending on conditions. ACCA's locked cis-conformation mimics the geometry of glutamic acid, enabling modulation of glutamate uptake in neural cells—a property absent in flexible acyclic analogs [1]. Researchers developing CNS-targeted peptidomimetics or glutamate receptor modulators should prioritize this specific trans-ester to access the biologically validated constrained ACCA framework, as confirmed by functional assays in rat C6 glioma models [2].

Stapled Peptide Therapeutics Requiring Enhanced α-Helicity and Target Binding Affinity

The cyclobutane core of CAS 1780193-75-0 provides the rigid geometry essential for constructing constrained amino acid residues used in hydrocarbon peptide stapling. Comparative studies demonstrate that cyclobutane-bearing stapled peptides exhibit higher α-helicity and stronger biological activity against protein targets (e.g., SARS-CoV-2 spike protein) than canonical stapled peptides without the cyclobutane constraint [1]. For drug discovery programs targeting protein-protein interactions where peptide secondary structure stabilization is critical for efficacy, the trans-aminomethyl cyclobutane carboxylate scaffold offers a demonstrated advantage in pre-organizing the peptide backbone into bioactive conformations.

Metabolically Stable Small Molecule Antagonists for Integrin αvβ3 and Related Targets

Functionalized cyclobutane scaffolds structurally related to CAS 1780193-75-0 have been validated in αvβ3 integrin antagonist programs, demonstrating in vitro metabolic stability with half-lives exceeding 80 minutes [1]. Lead compounds from this chemotype exhibit IC₅₀ values <1 μM in cell-based adhesion and invasion assays while maintaining in vivo tolerability [2]. For medicinal chemistry campaigns targeting integrins or other extracellular receptors where metabolic stability is a key optimization parameter, cyclobutane-based building blocks offer a documented stability advantage over flexible linear scaffolds that typically undergo rapid degradation.

Stereochemically Defined Building Block for NK1 Receptor Antagonist and CNS Drug Discovery

Cyclobutane derivatives bearing aminomethyl substituents have been characterized as potent and selective NK1 receptor antagonists with high in vitro binding affinity (Ki values reported in the nanomolar range for optimized analogs) [1]. The defined trans-stereochemistry of CAS 1780193-75-0 ensures consistent spatial presentation of the aminomethyl group for target engagement. For CNS drug discovery programs requiring NK1 antagonism or related GPCR modulation, this trans-configured scaffold provides a validated starting point with established structure-activity relationship precedent, distinguishing it from unoptimized or racemic cyclobutane analogs lacking published target validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(aminomethyl)cyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.